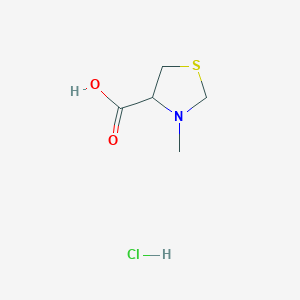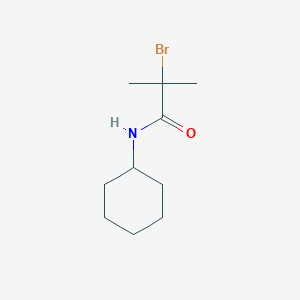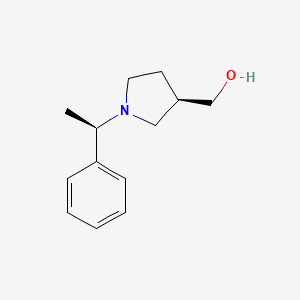
Benzene, 1-iodo-2-(4-pentenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzene, 1-iodo-2-(4-pentenyloxy)-” is likely a derivative of benzene, which is the simplest member of a large family of hydrocarbons known as aromatic hydrocarbons . These compounds contain ring structures and exhibit bonding that must be described using the resonance hybrid concept of valence bond theory or the delocalization concept of molecular orbital theory .
Synthesis Analysis
While specific synthesis methods for “Benzene, 1-iodo-2-(4-pentenyloxy)-” are not available, benzene derivatives are often synthesized through electrophilic aromatic substitution reactions . The presence of electron-withdrawing groups can substantially enhance the rate of substitution .Chemical Reactions Analysis
Benzene and its derivatives undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The specific reactions that “Benzene, 1-iodo-2-(4-pentenyloxy)-” would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, 1-iodo-2-(4-pentenyloxy)-” would depend on its specific structure. In general, benzene and its derivatives are nonpolar and are usually colorless liquids or solids with a characteristic aroma .Aplicaciones Científicas De Investigación
Tosyloxylactonization of Alkenoic Acids
Benzene derivatives have been utilized in tosyloxylactonization reactions with alkenoic acids. For example, in a study by Shah et al. (1986), [hydroxy(tosyloxy)iodo]benzene reacts with various alkenoic acids to yield tosyloxylactones and unsaturated lactones, demonstrating its potential in organic synthesis (Shah, Taschner, Koser, & Rach, 1986).
Halogenation of Polyalkylbenzenes
In the field of halogenation, [hydroxy(tosyloxy)iodo]benzene has been found effective as a catalyst. Bovonsombat and Mcnelis (1993) used it for ring halogenations of polyalkylbenzenes, highlighting its role as a catalyst in organic reactions (Bovonsombat & Mcnelis, 1993).
Synthesis of γ-Lactones
Benzene derivatives are also instrumental in the synthesis of γ-lactones. Ikeda et al. (1998) showed that 2-iodo-N-(prop-2-enyl)acetamides, when treated with triethylborane in boiling benzene, undergo cyclization to yield 4-(iodomethyl)pyrrolidin-2-ones (Ikeda, Teranishi, Nozaki, & Ishibashi, 1998).
Hexaarylbenzenes Synthesis
A study by Suzuki et al. (2015) explored the synthesis of hexaarylbenzenes using benzene as a building block. This research highlights the structural diversity of benzene derivatives, which are essential in the development of various chemical compounds (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Ruthenium-Catalyzed Cyclization
In a study by Lin et al. (2005), 1-(2'-iodoethynylphenyl)-2-propyloxirane was treated with a ruthenium catalyst to produce 1-iodo-2-naphthol in different solvents, revealing the solvent-dependent chemoselectivity of the process (Lin, Maddirala, & Liu, 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
1-iodo-2-pent-4-enoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h2,4-5,7-8H,1,3,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHVHICIUUQRJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1=CC=CC=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549476 |
Source


|
| Record name | 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-iodo-2-(4-pentenyloxy)- | |
CAS RN |
107616-61-5 |
Source


|
| Record name | 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)




![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)